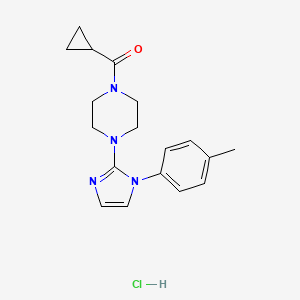
cyclopropyl(4-(1-(p-tolyl)-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclopropyl(4-(1-(p-tolyl)-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride is a useful research compound. Its molecular formula is C18H23ClN4O and its molecular weight is 346.86. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Anticancer and Antituberculosis Activity
Cyclopropyl derivatives, including structures similar to cyclopropyl(4-(1-(p-tolyl)-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride, have been synthesized and evaluated for their potential anticancer and antituberculosis activities. A study by Mallikarjuna, Padmashali, and Sandeep (2014) demonstrated that certain cyclopropyl piperazin-1-yl methanone derivatives exhibit significant in vitro anticancer and antituberculosis effects. Some of these compounds showed promising activity against human breast cancer cell lines and Mycobacterium tuberculosis, indicating their potential therapeutic applications in treating cancer and tuberculosis S. Mallikarjuna, Basawaraj Padmashali, C. Sandeep, 2014.
Antimicrobial Activity
Another area of application is the antimicrobial activity of cyclopropyl derivatives. Patel, Agravat, and Shaikh (2011) synthesized new pyridine derivatives with structures involving cyclopropyl and piperazin-1-yl methanone, demonstrating variable and modest activity against bacteria and fungi. This suggests that cyclopropyl derivatives could be explored further for their potential use in combating microbial infections N. Patel, S. N. Agravat, Faiyazalam M. Shaikh, 2011.
Histamine H3-Receptor Antagonism
Cyclopropyl compounds, including ciproxifan, a well-known histamine H3-receptor antagonist, involve the use of cyclopropyl groups in their structure. Stark (2000) outlined the synthesis of ciproxifan, highlighting its role as a reference antagonist for the histamine H3 receptor. This indicates the relevance of cyclopropyl derivatives in the development of drugs targeting the central nervous system, especially for conditions related to histamine activity H. Stark, 2000.
Antitubercular Activities Optimization
Further research into cyclopropyl methanones has focused on optimizing antitubercular activities. Bisht et al. (2010) synthesized a series of [4-(aryloxy)phenyl]cyclopropyl methanones, evaluating their antitubercular activity against Mycobacterium tuberculosis H37Rv. Notably, certain compounds demonstrated promising minimum inhibitory concentrations, suggesting that this compound derivatives could be potent antitubercular agents S. S. Bisht, N. Dwivedi, V. Chaturvedi, et al., 2010.
Propiedades
IUPAC Name |
cyclopropyl-[4-[1-(4-methylphenyl)imidazol-2-yl]piperazin-1-yl]methanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O.ClH/c1-14-2-6-16(7-3-14)22-9-8-19-18(22)21-12-10-20(11-13-21)17(23)15-4-5-15;/h2-3,6-9,15H,4-5,10-13H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOSKZAHGWADAHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C=CN=C2N3CCN(CC3)C(=O)C4CC4.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(3,4-Dimethylphenyl)-6-({[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)pyridazine](/img/structure/B2682508.png)

![[2-(2-Ethylpyridin-4-yl)-1,3-thiazol-4-yl]acetic acid hydrochloride](/img/no-structure.png)
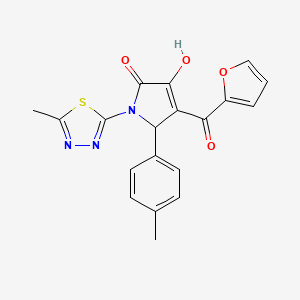
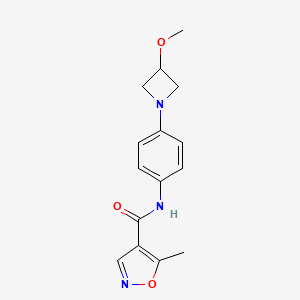
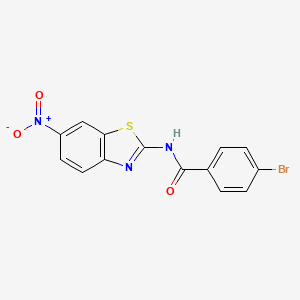
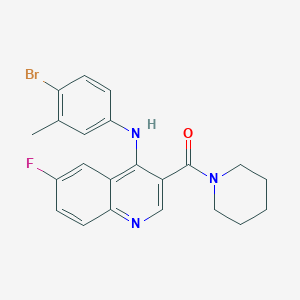
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((1-(furan-2-ylmethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide](/img/structure/B2682518.png)
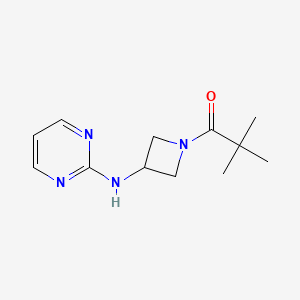
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[6-[(3-fluorophenyl)thio]-3-oxo[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl]acetamide](/img/structure/B2682526.png)

![N-[3-(1,2,2,2-Tetrafluoroethyl)phenyl]prop-2-enamide](/img/structure/B2682529.png)

![3-[7-Fluoro-2-(4-fluorophenyl)-1H-indol-3-yl]propanoic acid](/img/structure/B2682531.png)